molecular formula C11H20N2O3 B13331190 tert-Butyl (R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl (R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13331190
M. Wt: 228.29 g/mol
InChI Key: URMQWOYCVVKWNZ-QMMMGPOBSA-N
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Description

tert-Butyl ®-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that features a unique rigid bicyclic structure with a fused azaspiro ring system. This structural motif is prevalent in many bioactive molecules and drug candidates, making it an attractive building block for medicinal chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate with isopropylamine hydrochloride and pyridoxal phosphate in a dimethyl sulfoxide (DMSO) and borate buffer solution . The reaction conditions include maintaining a pH of 9.0 and using a 10 L reactor .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger volumes, and implementing purification steps to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and acylating agents for substitution reactions .

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted amides .

Scientific Research Applications

tert-Butyl ®-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ®-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (8R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-11(6-13)7-15-4-8(11)12/h8H,4-7,12H2,1-3H3/t8-/m0/s1

InChI Key

URMQWOYCVVKWNZ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)COC[C@@H]2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCC2N

Origin of Product

United States

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